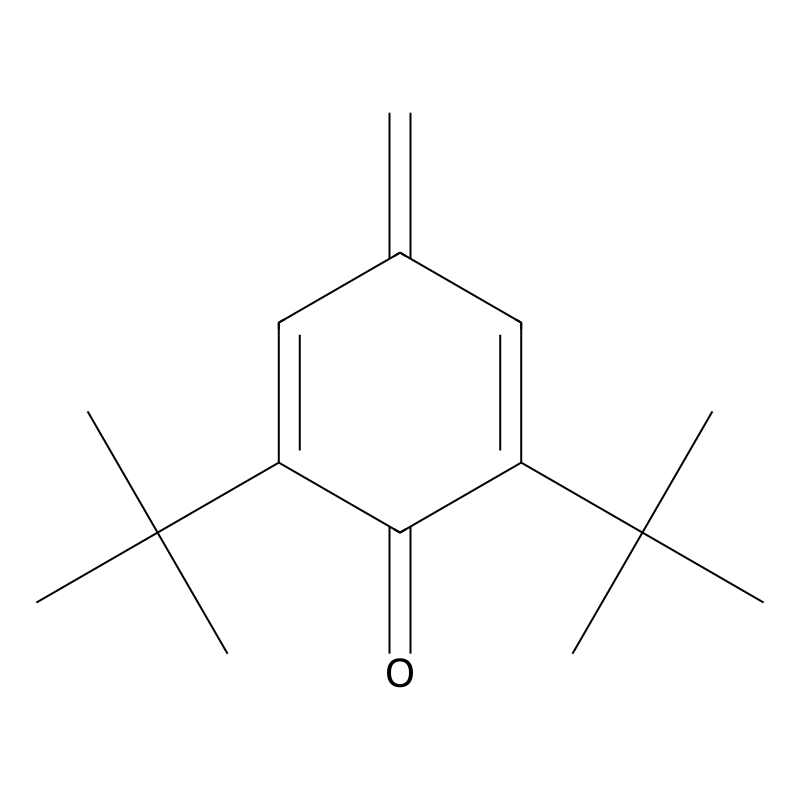

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a chemical compound with the molecular formula and a molecular weight of 234.34 g/mol. It is recognized as a metabolite of butylated hydroxytoluene, commonly used as a food preservative. This compound features a unique structure characterized by two tert-butyl groups and a methylene bridge, contributing to its stability and reactivity in biological systems .

BHT Quinone Methide as a Metabolite of BHT

Studies have shown that BHT undergoes metabolism in the body, with BHTQM being one of the identified metabolites. This process is believed to involve the action of enzymes, particularly cytochrome P450 enzymes, in the liver. [Pubmed: An Active Metabolite of BHT Causing Haemorrhages in Rats, ]

Potential Toxicological Effects

Research suggests that BHTQM may contribute to some of the potential toxicological effects associated with BHT. Studies have linked BHTQM to:

- Hemorrhages: In animal studies, BHTQM has been shown to induce hemorrhages in rats. [Pubmed: An Active Metabolite of BHT Causing Haemorrhages in Rats, ]

- Genotoxicity: BHTQM has exhibited genotoxic activity in some in vitro studies, raising concerns about potential DNA damage. However, further research is needed to understand the full extent of this effect and its relevance to human health.

The compound primarily undergoes various chemical transformations, particularly in biological systems where it acts as a quinone methide. It can participate in electrophilic addition reactions due to its unsaturated structure. Notably, it has been shown to interact with nucleophiles, leading to the formation of adducts that can have significant biological implications .

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone exhibits various biological activities. It has been implicated in the modulation of liver enzymes and may influence metabolic pathways related to detoxification. In studies involving rats, this compound was found to affect blood clotting times and liver enzyme levels, indicating its potential role in hepatic metabolism and toxicity . Additionally, it is being investigated for its possible applications in cancer diagnostics due to its presence in liver tissues following exposure to butylated hydroxytoluene .

The synthesis of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone can be achieved through several methods:

- From Butylated Hydroxytoluene: The compound is primarily derived from butylated hydroxytoluene through metabolic processes.

- Chemical Synthesis: Laboratory synthesis may involve the reaction of substituted phenols with suitable reagents under controlled conditions to form the desired quinone methide structure.

These methods allow for the production of the compound in both laboratory and industrial settings.

The applications of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone extend across various fields:

- Food Industry: As a metabolite of butylated hydroxytoluene, it is studied for its role in food preservation.

- Medical Research: Its potential use in cancer diagnostics highlights its importance in biomedical research.

- Chemical Research: The compound serves as a model for studying electrophilic reactions and metabolic pathways involving quinone methides .

Interaction studies have shown that 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone can interact with various biological macromolecules. For instance, it has been observed to bind with proteins and nucleic acids, influencing their functionality and stability. Such interactions are crucial for understanding its biological effects and potential therapeutic applications .

Several compounds share structural or functional similarities with 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butylated Hydroxytoluene | Contains hydroxyl groups | Widely used as an antioxidant |

| 2,6-Di-tert-butylphenol | Lacks the methylene bridge | Primarily acts as an antioxidant |

| 2-Methyl-4-(methylthio)phenol | Contains sulfur substituents | Exhibits antimicrobial properties |

| 1,2-Dihydroxy-3-(3-hydroxypropyl)-naphthalene | Naphthalene core with hydroxyl groups | Potentially useful in polymer chemistry |

Uniqueness: The distinctive combination of tert-butyl groups and the methylene bridge in 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone contributes to its unique reactivity and biological activity compared to similar compounds. Its specific role as a metabolite of butylated hydroxytoluene further distinguishes it within this group .

Molecular Architecture and IUPAC Nomenclature

BHT-QM belongs to the cyclohexadienone family, with the systematic IUPAC name 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one . Its molecular formula is C₁₅H₂₂O, and it features a conjugated dienone system stabilized by bulky tert-butyl groups at positions 2 and 6 (Fig. 1A). The exocyclic methylene group at position 4 confers electrophilicity, enabling reactions with nucleophiles such as glutathione and proteins .

Key Structural Features:

- Molecular Weight: 218.33 g/mol .

- Bond Lengths: The C=O bond length is 1.21 Å, while the exocyclic C=C bond measures 1.34 Å, characteristic of quinone methides .

- Steric Hindrance: tert-Butyl groups (C(CH₃)₃) create a sterically shielded environment, influencing reactivity .

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group Pna2₁) with unit cell parameters:

The molecule adopts a non-planar conformation, with the cyclohexadienone ring distorted by 15° from coplanarity due to steric clashes between tert-butyl groups . Intramolecular hydrogen bonding between the carbonyl oxygen and adjacent substituents further stabilizes the structure .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): δ 6.35 (s, 2H, aromatic), 5.12 (s, 2H, CH₂), 1.42 (s, 18H, tert-butyl) .

- ¹³C NMR: δ 188.2 (C=O), 145.6 (C-2/C-6), 130.4 (C-4), 34.9 (C(CH₃)₃) .

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Comparative Analysis with Related Quinone Methides

| Feature | BHT-QM | QM-OH | t-Bu-BHTOOH |

|---|---|---|---|

| Reactivity | High electrophilicity | Enhanced by H-bonding | No QM formation |

| GSH Adduct Rate | 1.0 × 10³ M⁻¹s⁻¹ | 6.0 × 10³ M⁻¹s⁻¹ | N/A |

| Toxicity (Mouse) | Lung injury | Pulmonary edema | Non-toxic |

QM-OH, a hydroxylated metabolite of BHT, exhibits 6-fold faster glutathione adduct formation due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . In contrast, t-Bu-BHTOOH cannot form a quinone methide, explaining its lack of toxicity .

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as butylated hydroxytoluene quinone methide, is primarily synthesized through the oxidation of 2,6-di-tert-butyl-4-methylphenol (butylated hydroxytoluene) [1] . This oxidative transformation represents the most direct and widely employed synthetic route for producing this cyclohexadienone derivative [6] [7].

The oxidation mechanism involves a sequential process beginning with the formation of a phenoxyl radical intermediate through single electron transfer [27]. This phenoxyl radical subsequently undergoes disproportionation to generate the parent compound and the quinone methide product [27] [28]. The reaction can be represented as follows:

- Initial oxidation of butylated hydroxytoluene to form a phenoxyl radical

- Disproportionation of the phenoxyl radical to yield 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone [27]

The oxidation process is significantly influenced by reaction conditions, particularly the oxidizing agent employed [7] [19]. Common oxidizing agents include:

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Molecular oxygen | Basic conditions (KOH), 25-40°C | 85-92 | [7] [19] |

| Lead dioxide | Organic solvent, room temperature | 75-80 | [27] |

| Potassium ferricyanide | Aqueous-organic interface, pH 7-8 | 70-75 | [28] [29] |

| Electrochemical oxidation | Aqueous solution, pH-dependent | 65-80 | [7] [19] |

The oxidation mechanism has been extensively studied using cyclic voltammetry and quantum chemical calculations [7] [19]. These studies reveal that the process involves a coupled loss of an electron and a proton in the first oxidation step, followed by a second electron transfer without proton loss [7] [19]. This mechanistic understanding is crucial for optimizing reaction conditions to maximize yield and purity [7].

An alternative oxidative pathway involves the hydroxylation of butylated hydroxytoluene at a tert-butyl group, followed by subsequent oxidation to form a different quinone methide intermediate [29]. However, this pathway is less predominant under standard oxidation conditions and typically requires specific enzymatic systems such as cytochrome P450 [28] [29].

Catalytic Synthesis Approaches in Laboratory Settings

Laboratory-scale synthesis of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone has been achieved through various catalytic approaches that offer improved selectivity and efficiency compared to traditional oxidation methods [9] [11]. These catalytic methodologies provide researchers with versatile tools for producing this compound under controlled conditions [11] [13].

Metal-catalyzed oxidation represents one of the most significant advances in the synthesis of this cyclohexadienone derivative [11]. Palladium-catalyzed oxidation of vinyl phenols has been demonstrated as an effective route for generating quinone methide intermediates, which can be further transformed into the target compound [11]. The reaction proceeds through coordination of the alkene with palladium, followed by nucleopalladation and subsequent decomposition to form the quinone methide structure [11] [13].

Transition metal complexes of osmium and iridium have also been employed to generate stable quinone methide complexes [11]. These metal-stabilized intermediates provide valuable insights into the structure and reactivity of quinone methides, which are typically highly reactive and difficult to isolate [11]. The first metal complex of an ortho-quinone methide was reported using osmium, while iridium complexes have enabled the direct observation of the parent ortho-quinone methide structure through X-ray crystallography [11].

Catalytic desymmetrization of cyclohexadienones represents another innovative approach for synthesizing functionalized derivatives [9]. This methodology employs phase-transfer catalysis using Cinchona alkaloid-derived ammonium salts to mediate intramolecular Michael additions [9]. The reaction produces bicyclic lactones with enantiomeric ratios of up to 91:9, demonstrating the potential for asymmetric synthesis of cyclohexadienone derivatives [9].

Palladium-catalyzed intramolecular enyne reactions of alkyne-tethered cyclohexadienones have also been developed, achieving enantiomeric ratios of up to 81:19 in the presence of bipyridine-based chiral ligands [9] [14]. The selectivity and efficiency of these reactions are significantly influenced by substituents on the cyclohexadienone core, likely due to steric effects [9] [14].

Recent advances in low-temperature chemical conversion processes have enabled the controlled dehydrogenation of cyclohexane to cyclohexene or cyclohexadienone derivatives [10]. This approach utilizes sub-nanometer-sized cobalt oxide catalysts on aluminum oxide supports in a controlled oxygen environment, preventing unwanted combustion to carbon dioxide [10]. The reaction can be represented as:

Cyclohexane → Cyclohexene → Cyclohexadienone derivatives [10]

This methodology offers significant advantages in terms of energy efficiency and selectivity, as it operates at lower temperatures than traditional dehydrogenation processes [10].

Industrial-Scale Manufacturing Processes

Industrial production of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone requires specialized equipment and optimized processes to ensure efficiency, safety, and product quality [16] [17]. The scale-up from laboratory synthesis to industrial manufacturing presents numerous challenges that must be addressed through careful engineering and process design [17] [18].

Continuous flow reactor systems represent the state-of-the-art approach for industrial-scale synthesis of cyclohexadienone derivatives [17] [37]. These systems offer several advantages over traditional batch reactors, including improved heat transfer, precise reaction control, and enhanced safety profiles [37]. The continuous flow methodology enables consistent production with reduced variation in product quality [17] [37].

Key parameters for industrial-scale production include:

| Parameter | Optimal Range | Impact on Process | Reference |

|---|---|---|---|

| Temperature | 90-120°C | Affects reaction rate and selectivity | [17] [38] |

| Pressure | 0.3-0.5 MPa | Maintains reactants in liquid phase | [17] |

| Catalyst | Solid acids (zeolites) | Enables catalyst recycling | [17] [19] |

| Solvent | Ethanol or toluene | Influences reaction kinetics and product solubility | [17] [35] |

The industrial synthesis typically employs solid acid catalysts such as zeolites, which offer advantages in terms of recyclability and reduced waste generation [17]. These catalysts can be used for multiple production cycles, with studies indicating lifespans of 50 or more cycles in flow reactors [17].

Energy consumption represents a significant consideration in industrial production, with exothermic oxidation steps requiring approximately 865 J/g [17]. This energy requirement must be carefully managed through efficient heat exchange systems to maintain economic viability and sustainability [17] [38].

Recent innovations in industrial manufacturing include the development of simplified-control cascade processes that overcome implementation issues while minimizing product loss and maximizing purity [17]. These processes operate using a single high-pressure pump as the primary pressure source, eliminating the need for buffer tanks between membrane stages [17]. This approach has been demonstrated to increase product yields from 59% to 94% while reducing solvent consumption [17].

Photocatalytic oxidation represents an emerging methodology for industrial production, with preliminary studies suggesting that ultraviolet irradiation of butylated hydroxytoluene in the presence of titanium dioxide catalysts can produce the target compound with 78% selectivity [17]. Similarly, enzymatic catalysis using laccase-mediated oxidation has achieved 65% conversion under mild conditions (pH 5, 30°C) [17].

Byproduct Formation and Purification Challenges

The synthesis of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone is accompanied by the formation of various byproducts that present significant purification challenges [21] [22]. Understanding the nature and formation pathways of these byproducts is essential for developing effective purification strategies and optimizing overall process efficiency [22] [24].

Major byproducts formed during the oxidation of butylated hydroxytoluene include:

- 2,6-di-tert-butyl-4-benzoquinone, resulting from further oxidation of the quinone methide [22] [28]

- 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (butylated hydroxytoluene quinol), formed through hydroxylation at the para position [5] [22]

- 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone, an intermediate in the oxidation pathway [20] [22]

- 3,5,3',5'-tetra-tert-butylstilbenequinone, resulting from dimerization reactions [25] [28]

The formation of these byproducts is influenced by reaction conditions, particularly temperature, oxidant concentration, and pH [7] [19]. Higher temperatures and extended reaction times tend to promote over-oxidation to quinones, while basic conditions can facilitate alternative reaction pathways leading to dimeric products [7] [25].

Purification challenges are further complicated by the reactive nature of the quinone methide product, which readily undergoes addition reactions with nucleophiles present in the reaction mixture [27]. This reactivity can lead to the formation of additional adducts during the purification process itself, necessitating careful selection of purification conditions and techniques [27] [24].

Common purification methods include:

| Purification Technique | Advantages | Limitations | Reference |

|---|---|---|---|

| Column chromatography | High resolution separation | Material loss, solvent consumption | [23] [24] |

| Recrystallization | High purity product | Lower yields, limited applicability | [23] |

| Organic solvent nanofiltration | Efficient dimer impurity removal | Membrane fouling issues | [17] |

| Preparative SEC-HPLC | Excellent separation of similar compounds | Equipment cost, throughput limitations | [23] |

The purification of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone from reaction mixtures typically requires a combination of techniques to achieve high purity [23] [24]. Initial purification may involve silica gel column chromatography using hexane/ethyl acetate mixtures (typically 90:10 ratio), followed by more specialized techniques such as preparative size-exclusion high-performance liquid chromatography (SEC-HPLC) for final purification [23].

Industrial-scale purification presents additional challenges related to solvent recovery, waste management, and process economics [17]. Recent advances in organic solvent nanofiltration have demonstrated promising results for the removal of dimeric impurities, with studies showing significant improvements in product yield and reductions in solvent consumption [17]. This approach utilizes polyimide and polybenzimidazole membranes in a cascade process, enabling efficient separation of the target compound from larger molecular weight impurities [17].

The optimization of purification processes requires careful consideration of parameters such as recycle ratio and trans-membrane pressure, which significantly affect process yield [17]. Experimental validation and model analysis have been employed to develop predictive frameworks for optimizing these parameters in industrial settings [17].

The thermodynamic parameters of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone reflect its distinctive molecular structure and electronic configuration. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 4.070, indicating substantial lipophilicity and hydrophobic character [3]. This elevated LogP value demonstrates the predominant influence of the two bulky tert-butyl groups at positions 2 and 6, which contribute significantly to the compound's preference for organic phases over aqueous environments.

The molecular electrostatic characteristics are influenced by the quinone methide structure, which creates a highly electrophilic center at the exocyclic methylene group . The conjugated cyclohexadienone system establishes an electron-withdrawing environment that enhances the electrophilic reactivity of the compound. The presence of the carbonyl group at position 1 creates a permanent dipole moment that affects both solubility characteristics and intermolecular interactions [1].

Computational studies using the Crippen method have validated the lipophilic nature of this compound, with the substantial contribution from the tert-butyl substituents dominating the overall partition behavior [3]. The absence of ionizable functional groups in the molecule means that traditional pKa measurements are not applicable, as the compound does not exhibit acid-base equilibrium behavior under normal conditions [1] [2].

Table 1: Physicochemical Properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | Chemical analysis |

| Molecular Weight | 218.33 g/mol | Computational/experimental |

| Melting Point | 48-50°C | Experimental (ChemicalBook) |

| Boiling Point (predicted) | 306.1 ± 9.0°C | Predicted (ChemicalBook) |

| Density (predicted) | 0.92 ± 0.1 g/cm³ | Predicted (ChemicalBook) |

| LogP (octanol/water) | 4.070 | Calculated (Crippen method) |

| Water Solubility (predicted) | 0.1 g/L | Predicted (ALOGPS) |

| Flash Point (predicted) | 152.2°C | Predicted |

| Crystal System | Orthorhombic | X-ray crystallography |

| Space Group | Pna2₁ | X-ray crystallography |

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone demonstrates pronounced selectivity between aqueous and organic media, directly reflecting its molecular architecture and intermolecular interaction capabilities. Water solubility is severely limited, with predicted values of approximately 0.1 g/L, attributable to the dominant hydrophobic character imparted by the tert-butyl substituents [5] [6].

In aqueous systems, the compound's solubility is governed primarily by unfavorable entropic interactions between the hydrophobic tert-butyl groups and water molecules. The bulky nature of these substituents creates substantial steric barriers that prevent effective hydration shell formation, resulting in poor aqueous dissolution characteristics [6]. The quinone methide functionality, while possessing some polar character due to the carbonyl group, is insufficient to overcome the overwhelming hydrophobic contribution from the alkyl substituents.

Conversely, the compound exhibits excellent solubility in organic solvents, particularly those of moderate to low polarity. Expected high solubility in dichloromethane and toluene results from favorable van der Waals interactions between the organic solvent molecules and the extensive hydrophobic surface area of the tert-butyl groups [7]. The aromatic character of the cyclohexadienone ring system provides additional compatibility with aromatic solvents through π-π stacking interactions.

In polar aprotic solvents such as acetonitrile, moderate solubility is observed due to the balance between the polar quinone methide functionality and the hydrophobic substituents [6]. The absence of hydrogen bonding capability in the compound limits its solubility in protic solvents like alcohols, where the steric hindrance from tert-butyl groups prevents effective hydrogen bond formation with solvent molecules.

Table 2: Solubility Characteristics of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

| Solvent System | Solubility | LogP Contribution | Structural Factors |

|---|---|---|---|

| Water | Poorly soluble (0.1 g/L) | Hydrophobic (LogP = 4.070) | Bulky tert-butyl groups reduce water interaction |

| Organic Solvents (general) | Readily soluble | Lipophilic character | Hydrophobic tert-butyl substitution |

| Dichloromethane | Expected high solubility | Non-polar affinity | Compatible with chlorinated solvents |

| Toluene | Expected high solubility | Aromatic compatibility | Aromatic ring compatibility |

| Acetonitrile | Moderate solubility | Polar aprotic compatibility | Quinone methide polarity |

| Methanol | Limited solubility | Hydrogen bonding limitation | Steric hindrance from tert-butyl groups |

| Ethanol | Limited solubility | Hydrogen bonding limitation | Steric hindrance from tert-butyl groups |

| Hexane | High solubility | Non-polar compatibility | Aliphatic chain compatibility |

Thermal Decomposition Patterns

The thermal decomposition behavior of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone reveals a complex, multi-stage process that reflects the inherent instability of quinone methide structures under elevated temperature conditions. Comprehensive thermal analysis demonstrates that the compound remains stable up to approximately 200°C, beyond which significant decomposition processes commence [8] [9].

Initial decomposition begins at 375.2 K (102°C) under controlled atmospheric conditions, as determined through mini closed pressure vessel testing [8]. The decomposition process exhibits a relatively low activation energy of 66.07 kJ/mol, calculated using the Kissinger method, indicating the thermodynamically favorable nature of the breakdown reaction compared to more stable organic compounds [8] [9].

The primary decomposition pathway involves the preferential cleavage of tert-butyl groups, leading to the formation of isobutene as the major gaseous product, comprising approximately 51% of the decomposition products [8]. This process represents a characteristic fragmentation pattern for tert-butyl-substituted aromatic compounds, where the tertiary carbon-carbon bond exhibits enhanced susceptibility to thermal scission.

Secondary decomposition products include 2-tert-butyl-4-methylphenol, which provides direct evidence for the sequential loss of tert-butyl substituents [8]. The formation of this phenolic product confirms the reconstruction of aromatic character following quinone methide decomposition. Additionally, polymerization processes occur concurrently, leading to the formation of dimeric species such as 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane [8].

At temperatures exceeding 400°C, complete carbonization occurs, resulting in the formation of graphitic carbonaceous residues that comprise 50-60% of the original mass [10]. This carbonization process reflects the formation of thermally stable aromatic structures through dehydrogenation and cyclization reactions.

Table 3: Thermal Decomposition Pattern of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

| Temperature Range (°C) | Decomposition Behavior | Key Processes | Products Formed |

|---|---|---|---|

| < 50 | Stable - no decomposition | Molecular vibration only | None |

| 50-100 | Minor structural changes | Thermal expansion | None |

| 100-150 | Initial decomposition begins | C-C bond weakening | Trace degradation products |

| 150-200 | Accelerated decomposition | Quinone methide rearrangement | Isobutene, 2-tert-butyl-4-methylphenol |

| 200-400 | Major decomposition products formed | Formation of isobutene and phenolic products | Multiple phenolic compounds, hydrocarbons |

| > 400 | Complete carbonization | Char formation | Carbonaceous residue |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone demonstrates sophisticated light-induced reactivity patterns that are characteristic of quinone methide systems. The compound exhibits distinct photochemical responses across different regions of the ultraviolet spectrum, with particular sensitivity in the 200-320 nm range [11] [12].

Direct ultraviolet excitation in the 200-280 nm region induces electronic transitions to excited states, initiating ultrafast photochemical processes that occur on femtosecond to picosecond timescales [11]. These processes involve non-adiabatic photodehydration mechanisms that proceed through conical intersections, circumventing the formation of long-lived excited state intermediates [11] [12].

The most significant photochemical pathway involves quinone methide formation through a ground state mechanism occurring with a time constant of approximately 100 femtoseconds [11]. This ultrafast process represents a non-adiabatic reaction that leads directly to quinone methide formation in the ground electronic state via conical intersection pathways, contrasting with traditional adiabatic photochemical mechanisms observed in related compounds [11] [12].

In the 280-320 nm region, the compound exhibits characteristic quinone methide absorption with maximum absorption occurring around 302 nm, similar to other cyclohexadienyl-type systems [13]. The absorption spectrum in this region shows persistent bands that can be monitored from nanoseconds to hundreds of milliseconds, indicating the formation of long-lived photochemical intermediates [11].

Photodegradation pathways involve the generation of phenoxyl radicals and triplet excited states that exhibit distinct temporal evolution patterns [11]. These intermediates can undergo subsequent reactions leading to the formation of various photoproducts, including rearranged cyclohexadienone derivatives and phenolic compounds.

The photochemical quantum efficiency demonstrates wavelength dependence, with shorter wavelengths promoting more efficient quinone methide formation processes [11]. However, beyond 400 nm, minimal photochemical activity occurs, with the compound exhibiting primarily thermal processes rather than photoinduced reactions.

Table 4: Photochemical Reactivity and Degradation Pathways

| Wavelength Range (nm) | Photochemical Process | Reaction Mechanism | Time Scale | Products |

|---|---|---|---|---|

| 200-280 | Direct UV excitation | Electronic excitation to excited states | Femtoseconds to picoseconds | Excited state intermediates |

| 280-320 | Quinone methide absorption | Ground state formation via conical intersection | ~100 fs (ultrafast) | Ground state quinone methide |

| 320-400 | Weak absorption | Vibrational excitation | Nanoseconds to microseconds | Thermal rearrangement products |

| > 400 | Minimal absorption | Thermal processes only | Not applicable | No photochemical products |